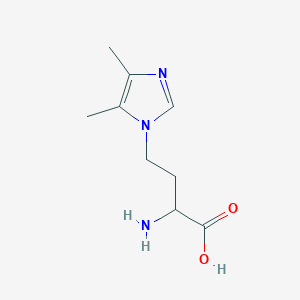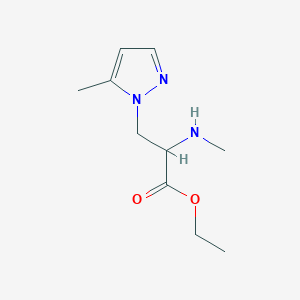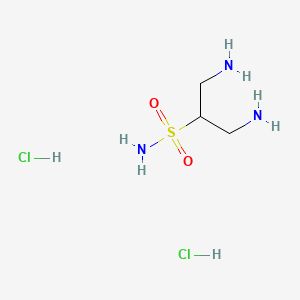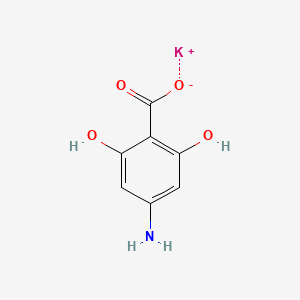
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the consistent production of high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding dihydroimidazole forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 2-Amino-4-(4,5-dihydro-1H-imidazol-2-yl)butanoic acid
- 2-Amino-4-(4,5-dimethyl-1H-imidazol-2-yl)thio-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
What sets 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid apart is its specific substitution pattern on the imidazole ring, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
2-amino-4-(4,5-dimethylimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-6-7(2)12(5-11-6)4-3-8(10)9(13)14/h5,8H,3-4,10H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
YPYNIFFKEGPJFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C=N1)CCC(C(=O)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13542701.png)







![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)

![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)

